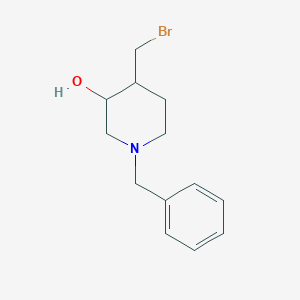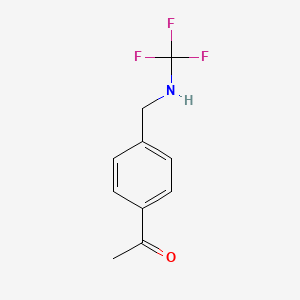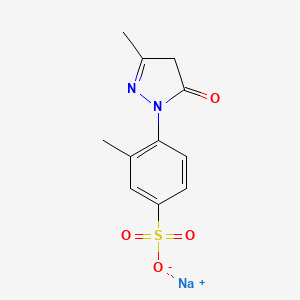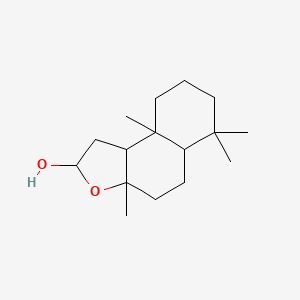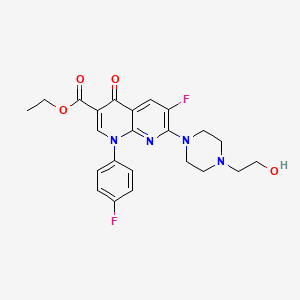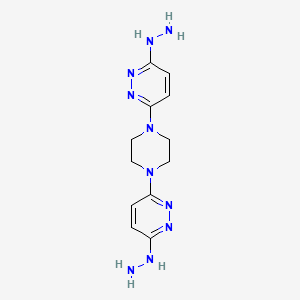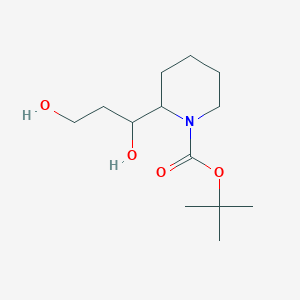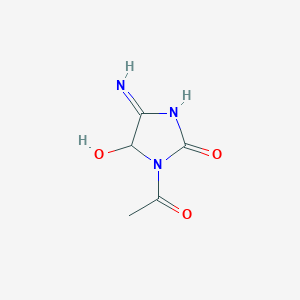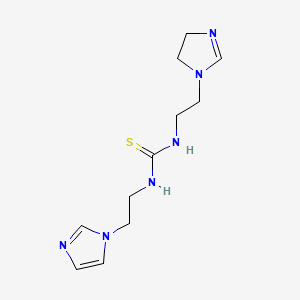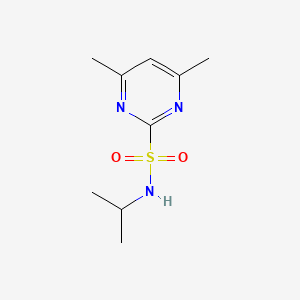
N-isopropyl-4,6-dimethylpyrimidine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-4,6-dimethylpyrimidine-2-sulfonamide is a chemical compound belonging to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a pyrimidine ring substituted with isopropyl and methyl groups, enhancing its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-4,6-dimethylpyrimidine-2-sulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: Starting from acyclic precursors such as benzylidene acetones and ammonium thiocyanates, the pyrimidine ring is formed through a series of reactions including ring closure and aromatization.
Introduction of Sulfonamide Group: The sulfonamide group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Substitution Reactions: The isopropyl and methyl groups are introduced through alkylation reactions, typically using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include continuous flow reactors and batch processing, with careful control of temperature, pressure, and reagent concentrations to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-4,6-dimethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
N-isopropyl-4,6-dimethylpyrimidine-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-isopropyl-4,6-dimethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction . This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the sulfonamide group.
4,6-Dimethylpyrimidine-2-thiol: Contains a thiol group instead of a sulfonamide group.
Sulfamethazine: Another sulfonamide with a similar structure but different substituents.
Uniqueness
N-isopropyl-4,6-dimethylpyrimidine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and increasing its efficacy as a therapeutic agent .
Properties
Molecular Formula |
C9H15N3O2S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
4,6-dimethyl-N-propan-2-ylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-6(2)12-15(13,14)9-10-7(3)5-8(4)11-9/h5-6,12H,1-4H3 |
InChI Key |
ZHXIQLKGAQJZRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)S(=O)(=O)NC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


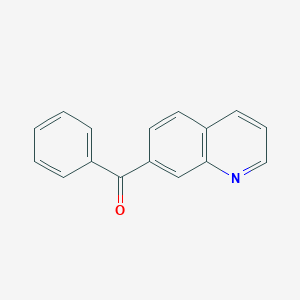
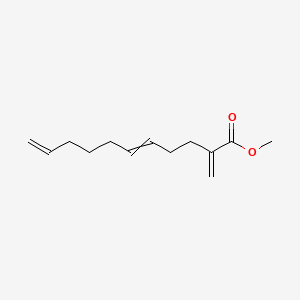
![3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13955333.png)

